

Application Notes & Protocols: Regioselective Functionalization of the Azepane Ring at the 5-Position

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Compound of Interest

Compound Name: *5-(tert-Butoxycarbonyl)azepane-2-carboxylic acid*

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Audience: Researchers, scientists, and drug development professionals. Content Type: In-Depth Technical Guide & Experimental Protocols.

Introduction & Mechanistic Paradigms

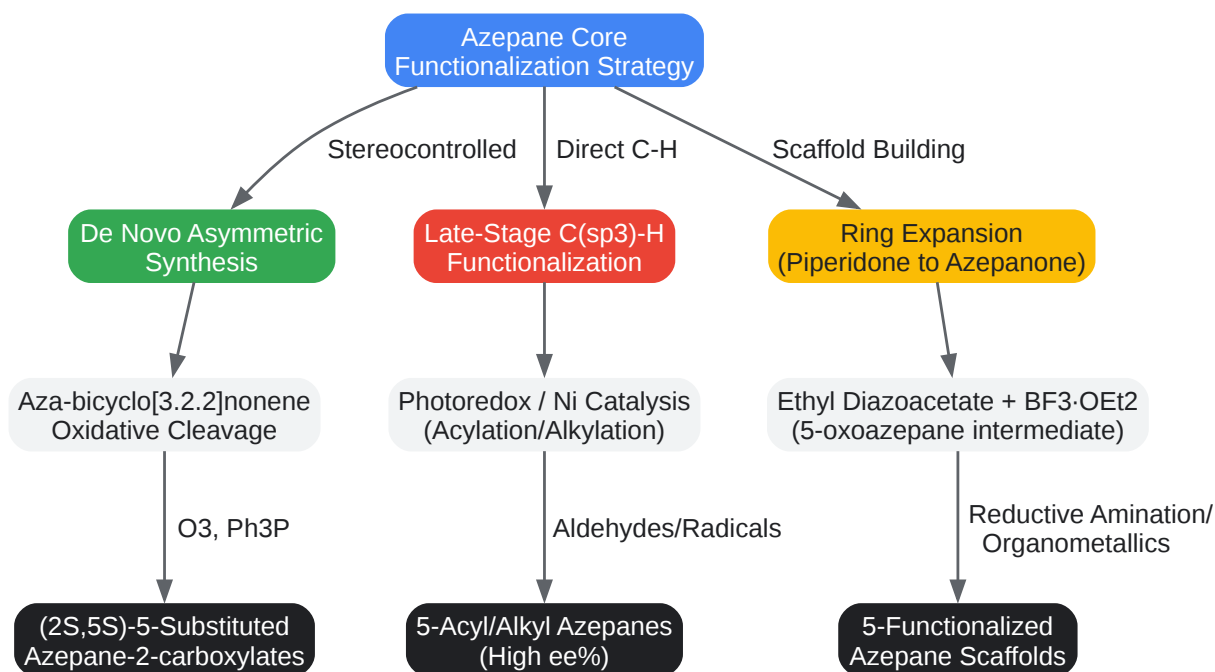
The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, frequently deployed as a conformationally restricted bioisostere of piperidine or to probe novel hydrophobic pockets in target receptors (e.g., TRPA1, orexin receptors)[1]. Functionalization at the 5-position (relative to the nitrogen atom) is particularly valuable for modulating lipophilicity and binding affinity. However, the inherent flexibility and lack of strong directing effects in the saturated azepane ring make regioselective and stereoselective functionalization at C5 a significant synthetic challenge[2].

This application note details three field-proven paradigms for accessing 5-substituted azepanes:

- De Novo Asymmetric Synthesis via Bicyclic Cleavage: Utilizing an oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate to simultaneously generate C2 and C5 substituents with high stereocontrol[3].
- Ring Expansion of Piperidines: Homologation of readily available 4-piperidones using diazoacetates to yield 5-oxoazepane cores, which serve as versatile electrophilic hubs for downstream functionalization[4].
- Late-Stage C(sp³)-H Functionalization: Leveraging photoredox/nickel dual catalysis or electrochemical oxidation to directly functionalize the C5 position of pre-existing azepane rings[1],[5].

Strategic Workflow & Logic

The decision matrix for selecting a functionalization strategy depends on the stage of drug development and the required substitution patterns.



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Figure 1: Strategic workflow for the regioselective functionalization of azepanes at the 5-position.

Quantitative Data Summary

The following table summarizes the expected outcomes for the primary methodologies described in this guide.

Methodology	Reagents / Catalysts	Target C5 Substituent	Yield (%)	Stereoselectivity (ee / de)	Key Advantage
Bicyclic Oxidative Cleavage	O ₃ , Ph ₃ P, CH ₂ Cl ₂ /MeO, H	-CH ₂ OH (from enol ether)	85-90%	>98% ee (2S,5S)	Absolute stereocontrol at C2 and C5[3].
Piperidone Ring Expansion	Ethyl diazoacetate, BF ₃ ·OEt ₂	=O (5-oxoazepane)	88-99%	N/A (Achiral core)	Scalable access to electrophilic C5 hub[4].
Photoredox C(sp ³)-H Acylation	Ir/Ni dual catalysts, DTBP	-C(=O)R (Acyl)	60-80%	Up to 91% ee	Late-stage, direct functionalization[5].
Electrochemical Oxidation	Graphite electrodes, TFE	-CH ₃ (via N,O-acetal)	70-79%	Diastereoselective	Mild "magic methyl" installation[1].

Detailed Experimental Protocols

Causality & Rationale: The direct synthesis of 5-oxoazepanes is difficult due to transannular strain. Ring expansion of commercially available 4-piperidones using ethyl diazoacetate circumvents this. Boron trifluoride etherate (BF₃·OEt₂) acts as a Lewis acid, activating the ketone carbonyl to nucleophilic attack by the diazo compound. Subsequent extrusion of N₂ gas

drives the irreversible 1,2-alkyl migration, expanding the 6-membered ring to a 7-membered azepane[4].

Step-by-Step Procedure:

- **Preparation:** Flame-dry a 500 mL 3-neck round-bottom flask under argon. Charge the flask with benzyl 4-oxo-1-piperidinecarboxylate (Cbz-piperidone, 150 mmol) and anhydrous diethyl ether (130 mL).
- **Cooling:** Submerge the flask in a dry ice/acetonitrile bath to cool the solution to -45 °C. **Critical Step:** Maintaining the temperature strictly below -25 °C is essential to prevent uncontrolled, exothermic nitrogen evolution and side reactions[4].
- **Reagent Addition:** Using a dual-syringe pump, simultaneously add ethyl diazoacetate (195 mmol) and $\text{BF}_3 \cdot \text{OEt}_2$ (158 mmol) dropwise over 45 minutes.
- **Reaction Maturation:** Stir the reaction mixture for an additional 30 minutes at -45 °C. The consumption of the piperidone can be monitored by TLC (silica, 40% EtOAc/Hexane).
- **Quenching:** Quench the Lewis acid by slowly adding saturated aqueous NaHCO_3 (100 mL) while the reaction is still cold. Remove the cooling bath and allow the mixture to warm to room temperature.
- **Workup & Purification:** Dilute with EtOAc (250 mL) and H_2O (150 mL). Separate the layers, extract the aqueous layer twice with EtOAc, and dry the combined organic phases over anhydrous MgSO_4 . Concentrate under reduced pressure. Purify via flash column chromatography to yield 1-benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate as a pale yellow oil (approx. 88% yield)[4].

Causality & Rationale: To achieve absolute stereocontrol at both the C2 and C5 positions, a rigid bicyclic precursor (aza-bicyclo[3.2.2]nonene) is utilized. The bridged structure locks the conformation, ensuring that the subsequent oxidative cleavage of the internal olefin stereospecifically translates the bridgehead stereocenters into the (2S,5S) configuration on the flexible azepane ring[3].

Step-by-Step Procedure:

- **Substrate Dissolution:** In a round-bottomed flask, dissolve the aza-bicyclo[3.2.2]nonene enol-ether intermediate (0.766 mmol) in 5 mL of anhydrous CH_2Cl_2 containing 32 μL of MeOH[3].
- **Ozonolysis:** Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath. The reaction mixture will become slightly turbid. Bubble ozone (O_3) through the solution until a persistent pale blue color is observed, indicating an excess of ozone[3].
- **Incubation:** Stir the mixture for exactly 15 minutes at $-78\text{ }^\circ\text{C}$ to ensure complete cleavage of the olefin to the corresponding ozonide.
- **Purging:** Discharge the excess ozone by vigorously bubbling a stream of dry nitrogen gas through the solution until the blue color completely dissipates[3]. Warning: Failure to purge excess ozone before adding the reducing agent can lead to explosive side reactions.
- **Reduction:** Add triphenylphosphine (Ph_3P , 1.5 mmol) in one portion. Stir for 5 minutes at $-78\text{ }^\circ\text{C}$, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours[3].
- **Isolation:** Concentrate the solvent in vacuo and purify the residue by silica gel chromatography to isolate the (2S,5S)-5-(hydroxymethyl)azepane derivative. The primary alcohol at C5 can now be further elaborated (e.g., via Swern oxidation to an aldehyde for reductive aminations) to facilitate Structure-Activity Relationship (SAR) development[3].

Causality & Rationale: Traditional functionalization requires pre-installed handles (like the ketone in Protocol A). Photoredox/nickel dual catalysis enables the direct abstraction of a hydridic hydrogen at the C5 position. Di-tert-butyl peroxide (DTBP) is essential as it generates tert-butoxyl radicals under photocatalytic conditions, which abstract the formyl hydrogen from an aldehyde to form an acyl radical. The nickel catalyst captures this radical and couples it stereoselectively to the azepane ring[5].

Step-by-Step Procedure:

- **Catalyst & Reagent Loading:** In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with the photocatalyst (e.g., $\text{Ir}(\text{ppy})_3$, 1-2 mol%), a chiral Nickel/bisoxazoline catalyst complex (10 mol%), the N-protected azepane substrate (0.5 mmol), and the target aldehyde (1.5 mmol) [5].

- Solvent & HAT Agent: Add anhydrous solvent (e.g., 1,4-dioxane, 5 mL) followed by DTBP (1.5 equivalents). Note: DTBP is indispensable; its omission drops yields drastically as the acyl radical cannot be efficiently generated[5].
- Photochemical Reaction: Seal the tube, remove it from the glovebox, and place it in a photoreactor equipped with Blue LEDs (450 nm). Stir the mixture at room temperature for 24-48 hours.
- Monitoring & Workup: Monitor the reaction via LC-MS. Upon completion, dilute the mixture with water and extract with dichloromethane.
- Purification: Dry the organics, concentrate, and purify via preparative HPLC or chiral SFC to isolate the 5-acyl azepane with high enantiomeric excess (up to 91% ee)[5].

References

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